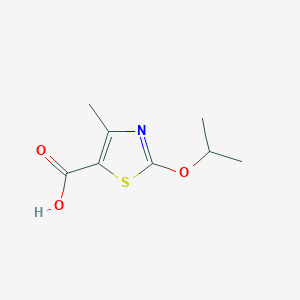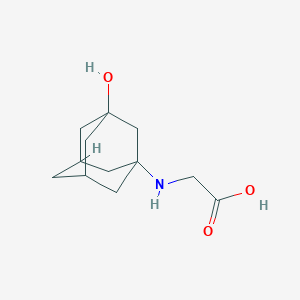
4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine
Overview
Description
4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with bromine and a chloropyridinyl group
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine are insects, specifically Helicoverpa armigera and Plutella xylostella . These insects are harmful pests that can cause significant damage to crops. The compound acts as an insecticide, selectively targeting these pests while exhibiting low toxicity .
Mode of Action
This compound belongs to the class of diacylhydrazine derivatives, which are known for their insecticidal activity . These compounds act as nonsteroidal ecdysone agonists, inducing precocious molting in insects . This disrupts the normal life cycle of the insects, leading to their death .
Biochemical Pathways
The compound affects the ecdysone signaling pathway in insects. Ecdysone is a hormone that controls molting in insects. By acting as an agonist, this compound triggers premature molting, disrupting the insect’s development and leading to its death .
Pharmacokinetics
Like other diacylhydrazine derivatives, it is likely to be readily absorbed and distributed in the insect’s body, exerting its insecticidal effects .
Result of Action
The result of the action of this compound is the death of the targeted insects. By inducing premature molting, the compound disrupts the insects’ normal development and life cycle, leading to their death . This makes it an effective insecticide for controlling pests like Helicoverpa armigera and Plutella xylostella .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation of 3-chloropyridine-2-carbaldehyde with hydrazine to form the pyrazole ring, followed by bromination using N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Agrochemicals: It is used in the development of insecticides and fungicides due to its biological activity.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(2-chloropyridin-3-YL)-1H-pyrazol-3-amine
- 4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrrole-2-carboxylic acid
Uniqueness
4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with bromine and chloropyridinyl groups makes it particularly versatile for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-1-(3-chloropyridin-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN4/c9-5-4-14(13-7(5)11)8-6(10)2-1-3-12-8/h1-4H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAORJZIMJKIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C(=N2)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxy-2-phenylethyl)amino]propan-1-ol](/img/structure/B1444826.png)





![[3-(Pyridin-4-yl)phenyl]boronic acid](/img/structure/B1444835.png)


![[2-(Butan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B1444841.png)




